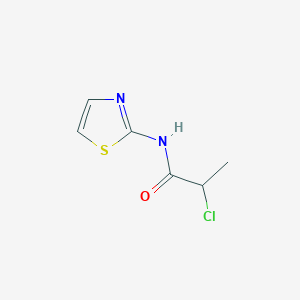

2-chloro-N-(1,3-thiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-(1,3-thiazol-2-yl)propanamide” is a unique chemical compound with the linear formula C6H7ClN2OS . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The thiazole ring, which is a part of this compound, is a good pharmacophore nucleus due to its various pharmaceutical applications .

Molecular Structure Analysis

The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where various chemical reactions may take place .

Chemical Reactions Analysis

Thiazole compounds, including “this compound”, can undergo various chemical reactions due to their aromaticity . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .

科学的研究の応用

Pharmaceutical Applications

Thiazoles and their derivatives have been found to exhibit a wide range of pharmaceutical and biological activities . For instance, they have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Agrochemical Applications

Thiazoles are also used in agrochemicals due to their broad applications in different fields .

Industrial Applications

Thiazoles have industrial applications as well. They are used in the production of rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .

Photographic Sensitizers

Thiazoles are used as photographic sensitizers . They play a crucial role in the field of photosensitizers .

Antimicrobial Applications

The presence of p-chloro and p-hydroxyl groups at the phenyl ring in thiazole derivatives has been found to enhance their antimicrobial activity .

Anticancer Applications

Thiazole derivatives have shown effective cytotoxic activity against various cancer cell lines .

Anti-Alzheimer Applications

Thiazoles have been associated with anti-Alzheimer activities .

Antihypertensive Applications

Thiazoles have been associated with antihypertensive activities .

Safety and Hazards

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.

Mode of Action

Thiazole derivatives have been shown to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function . The exact nature of these interactions would depend on the specific structure of the thiazole derivative and the target .

Biochemical Pathways

These could potentially include pathways related to microbial growth and proliferation, viral replication, or cellular signaling and proliferation in tumor cells .

Result of Action

Based on the known activities of thiazole derivatives, the compound could potentially lead to inhibition of microbial growth, suppression of viral replication, or induction of cell death in tumor cells .

特性

IUPAC Name |

2-chloro-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBGWRKFHOYRSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552703 |

Source

|

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116200-98-7 |

Source

|

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)

![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)